2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride

Vue d'ensemble

Description

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C5H9ClN2S and its molecular weight is 164.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

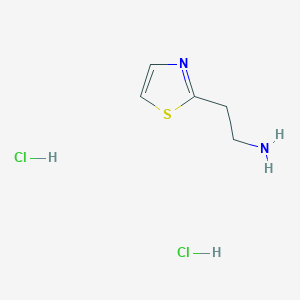

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride is a compound featuring a thiazole ring, which is known for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C5H8N2S•2HCl

- Molecular Weight : 201.12 g/mol

- CAS Number : 18453-07-1

The compound is characterized by its thiazole moiety, which contributes to its biological properties. The dihydrochloride form enhances its solubility in water, making it suitable for various biological assays .

Antimicrobial Activity

Research indicates that derivatives of 2-(1,3-Thiazol-2-yl)ethanamine exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of several thiazole derivatives, revealing that some displayed comparable or superior antibacterial and antifungal activity compared to established drugs. For instance:

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound 3 | 0.23–0.70 | Bacillus cereus |

| Compound 3 | 0.47–0.94 | Staphylococcus Typhimurium |

| Compound 1 | 0.23/0.47 | Enterobacter cloacae |

These compounds demonstrated moderate to strong activity against various bacterial strains, with specific derivatives showing enhanced effectiveness against resistant strains .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. Studies have shown that certain analogues can inhibit the proliferation of breast cancer cells (MCF-7), suggesting potential as anti-breast cancer agents:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | Jurkat |

| Compound 10 | 1.98 ± 1.22 | A-431 |

The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole ring can significantly influence cytotoxicity, with certain substituents enhancing activity against cancer cell lines .

Anticonvulsant Activity

Thiazole-containing compounds have been explored for anticonvulsant effects as well. For instance:

| Compound Name | ED50 (mg/kg) | Model |

|---|---|---|

| Compound 1 | <20 | MES model |

| Compound 2 | <20 | scPTZ model |

These compounds exhibited notable anticonvulsant properties, with some showing efficacy comparable to standard medications like ethosuximide .

The biological activity of this compound is partly attributed to its interaction with aminoacyl-tRNA synthetases, which are crucial for protein biosynthesis. This suggests that the compound may influence protein synthesis pathways, potentially leading to therapeutic applications in conditions where such pathways are dysregulated.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Copper-Catalyzed Annulation : This method allows for regioselective formation of thiazole ethers from oxime acetates and xanthates under mild conditions.

- Direct Reaction : Thiazole derivatives can be reacted with appropriate alkyl amines to yield the desired product.

These synthesis strategies highlight the versatility in producing thiazole-based compounds with potential biological activities .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₅H₈N₂S·2HCl

- Molecular Weight : Approximately 201.12 g/mol

- Structure : Contains a thiazole ring, which contributes to its biological activity and reactivity.

The dihydrochloride form enhances solubility in water, making it suitable for various experimental conditions.

Antimicrobial and Antifungal Properties

Research indicates that derivatives of 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride exhibit notable antimicrobial and antifungal activities. Some studies have shown that certain amides derived from this compound demonstrate antibacterial and antifungal efficacy comparable to established medicinal compounds. For instance, specific derivatives have been reported to inhibit the growth of various pathogenic bacteria and fungi, suggesting potential applications in treating infections.

Anti-Cancer Potential

Derivatives of this compound have also been explored for their anti-cancer properties. Notably, some variants have shown effectiveness against MCF-7 breast cancer cells by inhibiting tumor cell proliferation. The mechanism of action appears to involve the disruption of protein synthesis pathways through interaction with aminoacyl-tRNA synthetases. This suggests that the compound could play a role in developing novel cancer therapies.

Pharmaceutical Research

The compound's ability to interact with biological targets makes it a candidate for pharmaceutical development. Its role in modulating protein synthesis pathways suggests potential therapeutic applications in diseases characterized by dysregulated protein synthesis.

Analytical Chemistry

In analytical chemistry, this compound can be utilized as a reagent for detecting various biomolecules due to its reactive thiazole moiety .

Biochemistry

The compound is also relevant in biochemical studies focusing on enzyme interactions and metabolic pathways. Its effects on aminoacyl-tRNA synthetases provide insights into fundamental biological processes.

Propriétés

IUPAC Name |

2-(1,3-thiazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.2ClH/c6-2-1-5-7-3-4-8-5;;/h3-4H,1-2,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQBWZXVRJJMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56933-57-4 | |

| Record name | 2-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.